2-bromo-2-methyl-valeric acid
Description
2-Bromo-2-methyl-valeric acid (systematic name: 2-bromo-2-methylpentanoic acid) is a brominated carboxylic acid characterized by a bromine atom and a methyl group attached to the second carbon of a pentanoic acid backbone. The closest analogs documented in the evidence include:
- (S)-2-Bromo-4-methylvaleric acid (CAS 28659-87-2)
- 2-Bromo-3-methylbutyric acid (synonym: α-bromoisovaleric acid)
- (R)-5-Phthalimido-2-bromovaleric acid
These compounds share structural similarities but differ in substituent positions, stereochemistry, and functional groups, which influence their reactivity and applications.
Properties
Molecular Formula |
C6H11BrO2 |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
2-bromo-2-methylpentanoic acid |
InChI |
InChI=1S/C6H11BrO2/c1-3-4-6(2,7)5(8)9/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
YBARNBUFPMPLHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-bromo-2-methyl-valeric acid can be synthesized through several methods. One common approach involves the bromination of 2-methyl-pentanoic acid. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position undergoes substitution with various nucleophiles:
Mechanism :
The reaction proceeds via an Sₙ2 mechanism due to steric hindrance from the methyl group, which limits inversion. The carboxylate group stabilizes the transition state through inductive effects .
Reduction Reactions
The compound is reduced to its corresponding carboxylic acid or alcohol depending on the reagent:
Key Insight : Reduction with LiAlH₄ proceeds via radical intermediates, as confirmed by ESR spectroscopy.
Oxidation Reactions
Controlled oxidation yields ketones or dicarboxylic acids:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C | 3-Methyl-glutaric acid | >90% |
| CrO₃ | Acetic acid, 50°C | 2-Methyl-2-keto-valeric acid | 70–80% |
Oxidation pathways depend on the stability of intermediate carbocations, with the methyl group favoring β-scission .
Elimination Reactions
Dehydrohalogenation produces α,β-unsaturated acids under basic conditions:
Reaction :
2-Bromo-2-methyl-valeric acid + KOtBu → 2-Methyl-pent-2-enoic acid + HBr
Conditions :
Stability and Side Reactions
Scientific Research Applications
2-bromo-2-methyl-valeric acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-2-methyl-valeric acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The presence of the methyl group can influence the reactivity and selectivity of the compound in various chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key properties of 2-bromo-2-methyl-valeric acid analogs based on available evidence:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Key Features | CAS Number | Price (1 g) |
|---|---|---|---|---|---|---|
| (S)-2-Bromo-4-methylvaleric acid | C₆H₁₁BrO₂ | 195.05 | Br at C2, CH₃ at C4 | Chiral center at C2 | 28659-87-2 | $2,000 |
| 2-Bromo-3-methylbutyric acid | C₅H₉BrO₂ | 181.03 | Br at C2, CH₃ at C3 | Branched chain (butyric acid) | Not specified | Not listed |
| (R)-5-Phthalimido-2-bromovaleric acid | C₁₃H₁₂BrNO₄ | 326.15 | Br at C2, phthalimido at C5 | N-functionalized derivative | Not specified | Not listed |
Acidity and Stability
- Bromine’s electron-withdrawing effect lowers the pKa of these acids compared to non-brominated analogs. For example, 2-bromo-3-methylbutyric acid likely has a pKa ~2.5–3.0, similar to other α-bromo carboxylic acids.
- Steric effects from methyl groups (e.g., at C4 in (S)-2-bromo-4-methylvaleric acid) may stabilize the carboxylate anion, slightly increasing acidity .
Limitations of Available Data
The evidence provided lacks detailed research findings (e.g., spectroscopic data, kinetic studies). Further studies are needed to compare:
- Solubility profiles in different solvents.
- Catalytic applications in cross-coupling reactions.
- Biological activity or toxicity.
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